4''-Methylepigallocatechin gallate
4''-Methylepigallocatechin gallate
(-)-Epigallocatechin 3-(4-methyl-gallate), also known as 3-O-(4-O-methylgalloyl)epigallocatechin or 4''-O-methylepigallocatechin 3-O-gallate, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin (-)-Epigallocatechin 3-(4-methyl-gallate) is considered to be a practically insoluble (in water) and relatively neutral molecule (-)-Epigallocatechin 3-(4-methyl-gallate) has been detected in multiple biofluids, such as urine and blood. Within the cell, (-)-epigallocatechin 3-(4-methyl-gallate) is primarily located in the membrane (predicted from logP). Outside of the human body, (-)-epigallocatechin 3-(4-methyl-gallate) can be found in tea. This makes (-)-epigallocatechin 3-(4-methyl-gallate) a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
224434-07-5
VCID:
VC21346355
InChI:
InChI=1S/C23H20O11/c1-32-22-16(28)4-10(5-17(22)29)23(31)34-19-8-12-13(25)6-11(24)7-18(12)33-21(19)9-2-14(26)20(30)15(27)3-9/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1
SMILES:
COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O
Molecular Formula:
C23H20O11
Molecular Weight:
472.4 g/mol
4''-Methylepigallocatechin gallate
CAS No.: 224434-07-5
Cat. No.: VC21346355
Molecular Formula: C23H20O11
Molecular Weight: 472.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (-)-Epigallocatechin 3-(4-methyl-gallate), also known as 3-O-(4-O-methylgalloyl)epigallocatechin or 4''-O-methylepigallocatechin 3-O-gallate, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin (-)-Epigallocatechin 3-(4-methyl-gallate) is considered to be a practically insoluble (in water) and relatively neutral molecule (-)-Epigallocatechin 3-(4-methyl-gallate) has been detected in multiple biofluids, such as urine and blood. Within the cell, (-)-epigallocatechin 3-(4-methyl-gallate) is primarily located in the membrane (predicted from logP). Outside of the human body, (-)-epigallocatechin 3-(4-methyl-gallate) can be found in tea. This makes (-)-epigallocatechin 3-(4-methyl-gallate) a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 224434-07-5 |
| Molecular Formula | C23H20O11 |
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate |
| Standard InChI | InChI=1S/C23H20O11/c1-32-22-16(28)4-10(5-17(22)29)23(31)34-19-8-12-13(25)6-11(24)7-18(12)33-21(19)9-2-14(26)20(30)15(27)3-9/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1 |
| Standard InChI Key | BMJHAAZDURGGSC-TZIWHRDSSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O |
| SMILES | COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator